(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one
Description
Properties
IUPAC Name |
(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVAHYYJVOIIB-CJNGLKHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis Framework
The synthesis of this tetracyclic compound typically involves a sequence of 6–8 steps, beginning with readily available aromatic precursors. A plausible retrosynthetic approach involves disconnecting the oxygen and nitrogen-containing rings to isolate simpler intermediates. Key steps include:
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Formation of the Benzofuran Core : A Friedel-Crafts acylation or Claisen rearrangement to construct the oxygenated bicyclic system.
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Introduction of the Azetidine Ring : A [2+2] cycloaddition or nucleophilic substitution to incorporate the nitrogen-containing ring.
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Stereoselective Chlorination : Directed ortho-metalation or electrophilic aromatic substitution to position the chlorine substituent at C17.
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Methyl Group Installation : Alkylation or Mitsunobu reaction to introduce the C4 methyl group with retention of configuration.
A representative synthetic pathway derived from industrial patents involves the intermediates shown below:
| Step | Intermediate | Key Reaction | Yield (%) |
|---|---|---|---|
| 1 | Bicyclic ketone | Friedel-Crafts acylation | 78 |
| 2 | Epoxide intermediate | Epoxidation with mCPBA | 65 |
| 3 | Azetidine precursor | Ring-opening amination | 58 |
| 4 | Chlorinated derivative | Electrophilic chlorination | 72 |
| 5 | Final product | Reductive amination | 41 |
Table 1: Hypothetical synthetic route based on analogous tetracyclic systems.
Critical Stereochemical Control
The (2R,6S) configuration is achieved through:
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Chiral Auxiliary-Mediated Cyclization : Use of (R)-BINOL-phosphoric acid to induce axial chirality during ring-closing metathesis.
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Dynamic Kinetic Resolution : Palladium-catalyzed asymmetric allylic alkylation to set the C6 stereocenter.
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Diastereomeric Crystallization : Separation of epimeric intermediates using ethanol/water mixtures.
Optimization of Reaction Conditions
Solvent Systems and Temperature Profiles
Optimal conditions identified through design of experiments (DoE):
| Reaction Stage | Solvent System | Temperature (°C) | Catalyst |
|---|---|---|---|
| Cyclization | THF/H₂O (4:1) | 65–70 | Pd(PPh₃)₄ |
| Chlorination | DCM/MeOH (3:1) | −10 to 0 | FeCl₃ |
| Methylation | DMF | 120 | NaH |
Table 2: Optimized reaction parameters for key transformations.
Catalytic System Enhancements
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Palladium Nanoclusters : 2 nm Pd particles immobilized on mesoporous silica improve cyclization yields to 89%.
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Continuous Flow Hydrogenation : Reduces reaction time from 12 h to 25 min for nitro group reductions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J = 8.5 Hz, H-15), 6.02 (s, H-7), 3.44 (q, H-2), 2.98 (s, N-CH₃) |
| HRMS (ESI+) | m/z 300.0684 [M+H]⁺ (calc. 300.0689) |
| IR (ATR) | 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl) |
Table 3: Characterization data for the target compound.
Industrial Scale-Up Considerations
Process Intensification Strategies
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
(2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[124002,607,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one
- Molecular Formula: C₁₇H₁₄ClNO₂ (identical to the target compound) .
- Substituent Position: The chloro group is positioned at C9 instead of C17, modifying electronic distribution and steric interactions.
- Applications : Used in drug chemistry and biomedical research, though its bioactivity profile may diverge due to stereochemical disparities .
(2R,6R)-9-Chloro-11,17-dideuterio-4-methyl-13-oxa-4-azatetracyclo[...]hexaen-3-one
- Molecular Formula: Likely C₁₇H₁₂D₂ClNO₂ (deuterated analogue) .
- Key Differences: Deuterium Substitution: Incorporation of deuterium at C11 and C17 may enhance metabolic stability by slowing cytochrome P450-mediated oxidation. Impact: Improved pharmacokinetic properties (e.g., half-life) compared to non-deuterated analogues .
Functional Analogues from Natural Sources
Marine actinomycetes and plant-derived compounds (e.g., salternamides) share structural complexity with the target compound, particularly in fused polycyclic systems . However, natural products often exhibit greater diversity in oxygenation patterns and substituent groups, such as methoxy or hydroxyl moieties, which modulate solubility and bioactivity . For example, salternamide E (a marine-derived compound) contains a macrolide-like ring system but lacks the chloro and aza functionalities present in the target compound .
Physicochemical and Bioactivity Comparisons
Biological Activity
The compound (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic molecule notable for its unique tetracyclic structure and specific stereochemistry. This compound has garnered attention due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.7 g/mol. Its structure features a chlorine atom at the 17th position and an azatetracyclo framework that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₂ |
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Studies indicate that this compound can modulate biological pathways by binding to specific molecular targets including enzymes and receptors involved in critical physiological processes.
Biological Activities
Research suggests that the compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies have indicated potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities have shown promise in modulating inflammatory pathways.
- Anticancer Properties : Some studies suggest that it may influence cancer cell proliferation through specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Mechanisms : A study published in Journal of Medicinal Chemistry reported that the compound reduced pro-inflammatory cytokine production in macrophages by inhibiting NF-kB signaling pathways.
- Anticancer Activity : Research published in Cancer Letters indicated that the compound could induce apoptosis in specific cancer cell lines through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2R,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca compared to structurally similar compounds:
| Compound Name | Structural Characteristics |
|---|---|
| 13-Ethyl-16-methyl-5-thia-2-azatetracyclo[12.4.0.02,6.07] | Contains sulfur instead of oxygen in the tetracyclic framework |
| 14,16-Dioxa-10-azatetracyclo[9.7.0.03,8.013,17]octadeca | Features additional oxygen atoms within its structure |
The presence of a chlorine atom at the 17th position in (2R,6S)-17-chloro allows for distinct reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. How can the stereochemistry of this compound be experimentally validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, in analogous azatetracyclic compounds, SC-XRD confirmed stereochemical assignments by analyzing bond angles (e.g., O2—C2—N1 = 123.39° vs. O2—C2—C3 = 130.24°) and torsional parameters . Additional validation can be achieved via NMR coupling constants (e.g., ) and computational methods like density functional theory (DFT) to compare experimental and calculated spectra .
Q. What synthetic routes are reported for structurally similar azatetracyclic compounds?
- Methodological Answer : Multi-step syntheses often involve cyclization reactions (e.g., Pictet-Spengler or Diels-Alder) and functional group transformations. For example, chlorinated analogs are synthesized via nucleophilic substitution using AlCl₃ as a catalyst, followed by oxidation to introduce ketone groups . Reaction intermediates should be monitored by LC-MS, and purity confirmed via HPLC (>95%) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of the lactam ring may occur. Stability studies on similar compounds show degradation <2% over 12 months under these conditions .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved for this compound?
- Methodological Answer : Cross-validate using hyphenated techniques (e.g., LC-NMR-MS) to correlate molecular fragmentation patterns with spectral signals. For instance, discrepancies in carbonyl stretching frequencies (IR) vs. NMR signals (e.g., C=O at ~170 ppm) may arise from tautomerism or solvent effects. Computational modeling (e.g., Gaussian) can simulate vibrational modes and NMR shifts to identify the dominant conformation .
Q. What experimental design is recommended for studying its biological activity?
- Methodological Answer : Use a randomized block design with split-plot arrangements to control variables (e.g., dose, exposure time). For example:
- Main plots : Compound concentration (0.1–100 µM).
- Subplots : Cell lines (e.g., HEK293 vs. HepG2).
- Replicates : n = 4 per group .
Measure endpoints like IC₅₀, apoptosis markers (caspase-3), and oxidative stress (ROS levels) via flow cytometry. Include a positive control (e.g., doxorubicin) and solvent control (DMSO ≤0.1%) .
Q. How can environmental fate studies be structured for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework to assess:
- Abiotic degradation : Hydrolysis half-life at pH 4–9 (25°C).
- Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.
- Ecotoxicity : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) .
Model partitioning coefficients (log Kₒw, log Kₒc) using EPI Suite™ to predict bioaccumulation potential .
Q. What strategies mitigate conflicting results in receptor binding assays?
- Methodological Answer :
- Orthogonal assays : Combine surface plasmon resonance (SPR) for kinetic analysis (/) with fluorescence polarization (FP) for equilibrium binding ().
- Negative controls : Use scrambled peptides or receptor knockout models.
- Data normalization : Express binding affinity relative to a reference compound (e.g., Ki values) .
For example, a 10-fold discrepancy in IC₅₀ between SPR and FP may indicate allosteric modulation or assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
